4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro- 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro- CP-465022 is a potent, and selective noncompetitive AMPA receptor antagonist. It provides neuroprotective efficacy after cerebral ischemia on the basis of the activity in experimental ischemia models.
Brand Name: Vulcanchem
CAS No.: 199655-36-2
VCID: VC0524308
InChI: InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3
SMILES: CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl
Molecular Formula: C26H24ClFN4O
Molecular Weight: 462.9 g/mol

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-

CAS No.: 199655-36-2

Cat. No.: VC0524308

Molecular Formula: C26H24ClFN4O

Molecular Weight: 462.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro- - 199655-36-2

Specification

CAS No. 199655-36-2
Molecular Formula C26H24ClFN4O
Molecular Weight 462.9 g/mol
IUPAC Name 3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one
Standard InChI InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3
Standard InChI Key HYHNPUGUPISSQO-UHFFFAOYSA-N
Isomeric SMILES CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl
SMILES CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl
Canonical SMILES CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl
Appearance Solid powder

Introduction

Chemical Structure and Molecular Properties

The compound belongs to the 4(3H)-quinazolinone family, characterized by a bicyclic scaffold comprising a benzene ring fused with a pyrimidinone ring. Its molecular formula is C28H25ClFN4O\text{C}_{28}\text{H}_{25}\text{Cl}\text{F}\text{N}_4\text{O}, with a molar mass of 487.98 g/mol . Key structural features include:

Structural ComponentDescription
Quinazolinone coreFused benzene and pyrimidinone rings with a ketone group at position 4 .
3-(2-Chlorophenyl) substituentA chlorinated aromatic ring at position 3, enhancing lipophilicity.
2-(Ethenyl-pyridinyl) side chainA conjugated ethenyl group linked to a 2-pyridinyl ring substituted with a diethylaminomethyl group, facilitating receptor interactions.
6-Fluoro substitutionElectron-withdrawing fluorine at position 6, influencing electronic distribution .

The diethylaminomethyl group introduces basicity, while the fluorine atom modulates metabolic stability. X-ray crystallography studies of analogous compounds reveal planar quinazolinone cores with substituents adopting orientations that optimize π-π stacking and hydrogen bonding .

Synthesis and Optimization

Synthesis of this derivative involves multi-step reactions, typically starting with anthranilic acid derivatives. A representative pathway includes:

  • Formation of the Quinazolinone Core:
    Condensation of 2-aminobenzoic acid with chloroacetyl chloride yields 2-chloromethyl-4(3H)-quinazolinone. Subsequent nucleophilic substitution with 2-chlorophenylamine introduces the 3-(2-chlorophenyl) group.

  • Introduction of the Ethenyl-Pyridinyl Side Chain:
    A Heck coupling reaction attaches the ethenyl-pyridinyl moiety to position 2. The pyridinyl ring is pre-functionalized with a diethylaminomethyl group via Mannich reaction conditions.

  • Fluorination at Position 6:
    Electrophilic aromatic substitution using fluorine gas or Selectfluor® under controlled conditions achieves selective fluorination .

Critical parameters include:

  • Solvent Choice: Dimethylformamide (DMF) enhances solubility of intermediates.

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, with triethylamine as a base.

  • Temperature: Reactions proceed optimally between 80–120°C.

Yield optimization strategies involve chromatographic purification and recrystallization from ethanol/water mixtures .

Biological Activities and Mechanisms

AMPA Receptor Antagonism

The compound acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with an IC₅₀ of 42 nM in rat cortical neurons. Key mechanistic insights:

  • Binding Site: Interacts with the transmembrane domain of GluA2 subunits, stabilizing the closed-channel conformation.

  • Selectivity: 10-fold selectivity over NMDA and kainate receptors due to the diethylaminomethyl group’s interactions with hydrophobic pockets.

Pharmacological Applications

ApplicationRationaleCurrent Status
Neuroprotective agentAMPA receptor blockade reduces excitotoxicity in stroke models.Preclinical studies (in vitro/in vivo).
Oncology adjuvantsPotential synergy with DNA-damaging agents via kinase inhibition .Hypothetical, requires validation.
Anti-inflammatory therapiesQuinazolinones suppress COX-2 and NF-κB pathways.Not yet tested for this derivative.

Comparison with Analogous Compounds

CompoundKey DifferencesBiological Activity
CP-465022 maleateMaleate salt form; improved aqueous solubility.AMPA antagonist (IC₅₀: 35 nM).
Gefitinib 4-anilinoquinazoline; targets EGFR.FDA-approved for lung cancer.
EVT-13904404Lacks fluorine and pyridinyl side chain.Weak kinase inhibition (IC₅₀: 1.2 μM).

The 6-fluoro and diethylaminomethyl groups in this compound confer distinct pharmacokinetic advantages, including a predicted logP of 3.8 (indicating moderate blood-brain barrier penetration) and a plasma half-life of 6.2 hours in rodent models.

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